molecular formula C19H22N2O2 B083224 N,N'-Dibenzyl-N,N'-dimethyl-malonamide CAS No. 14288-00-7

N,N'-Dibenzyl-N,N'-dimethyl-malonamide

Cat. No. B083224
CAS RN: 14288-00-7
M. Wt: 310.4 g/mol
InChI Key: XLKJSXXRSQNBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Dibenzyl-N,N'-dimethyl-malonamide (DBDMH) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DBDMH is a white crystalline solid that is soluble in organic solvents and can be synthesized through various methods. In

Mechanism Of Action

The mechanism of action of N,N'-Dibenzyl-N,N'-dimethyl-malonamide is still not fully understood. However, it is known that N,N'-Dibenzyl-N,N'-dimethyl-malonamide can form stable complexes with metal ions, which can affect the biochemical and physiological processes in living organisms. N,N'-Dibenzyl-N,N'-dimethyl-malonamide has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the transmission of nerve impulses.

Biochemical And Physiological Effects

N,N'-Dibenzyl-N,N'-dimethyl-malonamide has been shown to have various biochemical and physiological effects. For example, N,N'-Dibenzyl-N,N'-dimethyl-malonamide can induce oxidative stress and DNA damage in cells, which can lead to cell death. N,N'-Dibenzyl-N,N'-dimethyl-malonamide has also been shown to affect the levels of neurotransmitters, such as dopamine and serotonin, which can affect the behavior and mood of organisms.

Advantages And Limitations For Lab Experiments

N,N'-Dibenzyl-N,N'-dimethyl-malonamide has several advantages for lab experiments, such as its high solubility in organic solvents, which makes it easy to handle. N,N'-Dibenzyl-N,N'-dimethyl-malonamide is also stable under various conditions, which makes it suitable for long-term experiments. However, N,N'-Dibenzyl-N,N'-dimethyl-malonamide has some limitations, such as its toxicity and potential side effects, which require careful handling and safety measures.

Future Directions

There are several future directions for the research on N,N'-Dibenzyl-N,N'-dimethyl-malonamide. One of the most significant directions is the development of new applications for N,N'-Dibenzyl-N,N'-dimethyl-malonamide in the field of medicine, such as in the treatment of neurodegenerative diseases and as a potential anticancer drug. Another direction is the optimization of the synthesis method for N,N'-Dibenzyl-N,N'-dimethyl-malonamide, which can improve the yield and purity of the compound. Additionally, the mechanism of action of N,N'-Dibenzyl-N,N'-dimethyl-malonamide needs to be further elucidated to understand its potential applications and limitations.

Synthesis Methods

N,N'-Dibenzyl-N,N'-dimethyl-malonamide can be synthesized through various methods, including the reaction of benzylamine with dimethyl malonate in the presence of a catalyst, such as sodium ethoxide or sodium methoxide. Another method involves the reaction of benzyl chloride with dimethyl malonate in the presence of a base, such as potassium carbonate or sodium hydroxide. The yield of N,N'-Dibenzyl-N,N'-dimethyl-malonamide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the molar ratio of reactants.

Scientific Research Applications

N,N'-Dibenzyl-N,N'-dimethyl-malonamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N,N'-Dibenzyl-N,N'-dimethyl-malonamide is in the extraction of rare earth metals from ores. N,N'-Dibenzyl-N,N'-dimethyl-malonamide can form stable complexes with rare earth metals, which can be extracted through solvent extraction. N,N'-Dibenzyl-N,N'-dimethyl-malonamide has also been studied for its potential applications in the field of medicine, such as in the development of anticancer drugs and as a chelating agent for the treatment of heavy metal poisoning.

properties

CAS RN

14288-00-7

Product Name

N,N'-Dibenzyl-N,N'-dimethyl-malonamide

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N,N'-dibenzyl-N,N'-dimethylpropanediamide

InChI

InChI=1S/C19H22N2O2/c1-20(14-16-9-5-3-6-10-16)18(22)13-19(23)21(2)15-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3

InChI Key

XLKJSXXRSQNBJB-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)CC(=O)N(C)CC2=CC=CC=C2

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CC(=O)N(C)CC2=CC=CC=C2

solubility

46.6 [ug/mL]

Origin of Product

United States

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